9-(4-Hydroxybutyl)guanine

Übersicht

Beschreibung

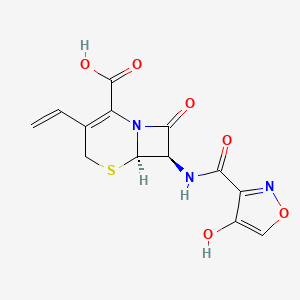

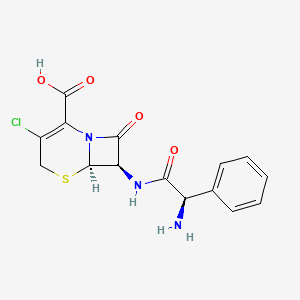

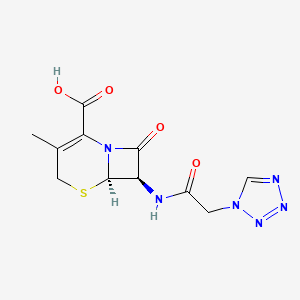

9-(4-Hydroxybutyl)guanine, also known as 2-Amino-1,9-dihydro-9-(4-hydroxybutyl)-6H-purin-6-one, is a compound with the molecular formula C9H13N5O2 and a molecular weight of 223.23 . It is an analogue of acyclovir in which the ether oxygen is replaced by a methylene group .

Synthesis Analysis

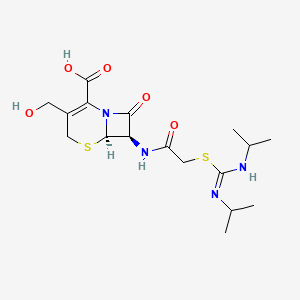

The synthesis of this compound involves the use of a tosylate precursor and [18F]KF . The tosylate precursor reacts with [18F]KF using Kryptofix2.2.2 followed by deprotection to give [18F]FHBT .Molecular Structure Analysis

The molecular structure of this compound is based on the 2-(phenylthio)-6-oxopurine backbone . This structure is similar to that of the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .Chemical Reactions Analysis

This compound is a viral thymidine kinase-dependent inhibitor of virus multiplication . It has been compared for antiherpes activity in vivo and in vitro with the ® and (S) forms of 9-(3,4-dihydroxybutyl)guanine .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H13N5O2 and a molecular weight of 223.23 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Wissenschaftliche Forschungsanwendungen

Antiherpetic Activity : 9-(4-Hydroxybutyl)guanine has been synthesized and tested for its antiherpes activity. It shows inhibition of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in cell cultures at certain concentrations. It also exhibits selective inhibition of HSV-1 DNA synthesis in infected cells and has low cellular toxicity (Larsson, Alenius, Johansson, & Oberg, 1983).

Crystal Structure Analysis : The crystal structure of this compound, an analogue of acyclovir, has been analyzed. This provides insights into its conformational properties, which are important for understanding its interaction with biological targets (Birnbaum, Johansson, & Shugar, 1987).

Comparison with Other Compounds : Studies have compared the antiherpes effects and pharmacokinetic properties of this compound with other guanosine analogs. These studies help in understanding the efficacy and potential therapeutic use of this compound in comparison with others (Ericson et al., 1985).

Use in PET Imaging for Viral Infection and Gene Therapy : this compound has been used to develop imaging agents for positron emission tomography (PET), aiding in the detection of viral infection and monitoring gene therapy (Alauddin & Conti, 1998); (Ponde, Dence, Schuster, & Welch, 2004).

Synthesis of Analogs and Antiviral Activity : There has been research on synthesizing analogues of this compound and testing their antiviral activities, which is crucial for developing new antiviral drugs (Krim, Taourirte, & Engels, 2011).

Wirkmechanismus

Zukünftige Richtungen

Future research could focus on improving the blood-brain barrier (BBB) penetration of 9-(4-Hydroxybutyl)guanine . Although [18F]FHBT showed no statistically significant improvement of BBB permeability compared with [18F]FHBG, the 2-(phenylthio)-6-oxopurine backbone can serve as a novel scaffold for developing HSV1-tk/HSV1-sr39tk reporter gene imaging agents .

Eigenschaften

IUPAC Name |

2-amino-9-(4-hydroxybutyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)11-5-14(7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQJDXCYEPGOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177750 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23169-37-1 | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023169371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-Hydroxybutyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)